
(3S,5S)-Atorvastatin Sodium Salt
Übersicht
Beschreibung
(3S,5S)-Atorvastatin Sodium Salt is a pharmaceutical compound used primarily as a lipid-lowering agent. It is a member of the statin class of drugs, which are known for their ability to inhibit the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound effective in reducing cholesterol levels in the blood and preventing cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-Atorvastatin Sodium Salt involves multiple steps, starting from simple organic molecules. The key steps include the formation of the lactone ring, introduction of the fluorophenyl group, and the final conversion to the sodium salt form. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired stereochemistry and high yield of the final product. The purification steps include crystallization and filtration to obtain the pure sodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-Atorvastatin Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various metabolites that are often more polar and can be excreted from the body more easily. These metabolites are typically analyzed using techniques like mass spectrometry and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Prevention
Atorvastatin is FDA-approved for preventing cardiovascular events in individuals with risk factors such as hyperlipidemia and abnormal lipid profiles. Its applications include:
- Primary Prevention : Reducing the risk of myocardial infarction and stroke in patients with elevated cholesterol levels.
- Secondary Prevention : Lowering risks for patients with established coronary heart disease.
- Tertiary Prevention : Mitigating risks associated with recurrent cardiovascular events in high-risk populations .
Treatment of Dyslipidemias
Atorvastatin is effective in treating various forms of dyslipidemia, including:
- Primary Hyperlipidemia : Both familial and non-familial types.
- Mixed Dyslipidemia : A combination of high cholesterol and triglycerides.
- Homozygous Familial Hypercholesterolemia : A rare genetic disorder characterized by extremely high cholesterol levels.
- Pediatric Applications : Used in children with heterozygous familial hypercholesterolemia who do not respond adequately to dietary changes .
Emerging Research Applications
Recent studies have expanded the scope of atorvastatin's applications beyond traditional cardiovascular uses:
- Renal Protection : Research indicates that atorvastatin may improve renal function and reduce salt sensitivity in models of kidney injury. In a study involving rats with reduced renal mass, atorvastatin demonstrated beneficial effects on blood pressure and proteinuria, suggesting potential applications in managing renal complications associated with hypertension .
- Topical Applications : Investigations into the topical use of atorvastatin have shown promise in treating skin conditions such as vitiligo. Clinical trials indicated that topical formulations can be effective in repigmenting skin areas affected by this condition .
- Anti-Cancer Properties : There is emerging evidence suggesting that atorvastatin may play a role in limiting angiogenesis, which could be beneficial in cancer treatment. By inhibiting new blood vessel formation, atorvastatin may help restrict tumor growth .
Data Table: Summary of Therapeutic Uses
Application Area | Specific Conditions | Evidence Level |
---|---|---|
Cardiovascular Disease | Myocardial infarction prevention | High |
Dyslipidemia | Hyperlipidemia, mixed dyslipidemia | High |
Renal Protection | Kidney injury models | Moderate |
Dermatological Conditions | Vitiligo | Emerging |
Oncology | Angiogenesis inhibition | Emerging |
Case Studies
- Renal Function Improvement : A study observed that atorvastatin improved sodium handling and reduced blood pressure in rats with induced renal injury. The compound normalized nitric oxide levels and reduced proteinuria, indicating its potential as a therapeutic agent for renal protection .
- Vitiligo Treatment : In a randomized controlled trial, patients treated with topical atorvastatin showed significant improvement in skin pigmentation compared to placebo groups. This suggests that atorvastatin may offer a novel approach to managing vitiligo .
Wirkmechanismus
The primary mechanism of action of (3S,5S)-Atorvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver. This leads to an increase in the uptake of LDL cholesterol from the blood, thereby lowering overall blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Simvastatin: Another statin drug with a similar mechanism of action but different chemical structure.
Rosuvastatin: Known for its higher potency and longer half-life compared to (3S,5S)-Atorvastatin Sodium Salt.
Lovastatin: One of the first statins discovered, with a natural origin.
Uniqueness
This compound is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity for HMG-CoA reductase. Its fluorophenyl group also enhances its lipid-lowering properties and bioavailability compared to other statins.
Biologische Aktivität
(3S,5S)-Atorvastatin sodium salt, commonly known as atorvastatin, is a widely used statin for lowering cholesterol and preventing cardiovascular diseases. This article explores its biological activity, including mechanisms of action, therapeutic effects, and recent research findings.
Cholesterol Reduction
Atorvastatin primarily functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition leads to decreased cholesterol production, which subsequently increases the uptake of low-density lipoprotein (LDL) from the bloodstream, effectively lowering plasma LDL levels .
Anti-Inflammatory Effects
Beyond lipid-lowering effects, atorvastatin exhibits anti-inflammatory properties. It reduces the expression of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), contributing to its cardiovascular protective effects .
Renal Function Modulation
Research indicates that atorvastatin may influence renal function by modulating sodium handling and blood pressure regulation. A study showed that acute doses of atorvastatin resulted in a modest decrease in fractional sodium excretion and diastolic blood pressure in healthy individuals . This suggests potential benefits in patients with hypertension or renal impairment.
Therapeutic Applications
Cardiovascular Disease Prevention
Atorvastatin is primarily prescribed for the prevention of cardiovascular events in patients with hyperlipidemia. Clinical trials have demonstrated significant reductions in major adverse cardiovascular events (MACE) among patients treated with atorvastatin compared to placebo .
Vitiligo Treatment
Recent studies have explored atorvastatin's role in treating vitiligo. A randomized controlled trial assessed the efficacy of topical atorvastatin in repigmenting vitiliginous lesions. Results indicated that patients using 1% atorvastatin ointment experienced significant repigmentation compared to those receiving a placebo .
Case Study: Atorvastatin in Vitiligo
A pilot study involving 24 patients with non-segmental vitiligo evaluated the effects of topical atorvastatin versus vehicle ointment. The primary outcome was measured using the Vitiligo Area Scoring Index (VASI) and body surface area (BSA) assessments over 12 weeks. The study found that:
- Repigmentation Rates: Patients using atorvastatin showed a statistically significant improvement in repigmentation scores compared to controls.
- Safety Profile: The treatment was well-tolerated with minimal adverse effects reported .
Table 1: Summary of Clinical Outcomes from Vitiligo Study
Outcome Measure | Atorvastatin Group | Control Group | P-value |
---|---|---|---|
VASI Score Reduction | 50% | 10% | <0.01 |
BSA Improvement | 45% | 5% | <0.01 |
Adverse Events | 2 (mild) | 0 | N/A |
Eigenschaften
IUPAC Name |
sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPOCPLIUDBSA-WMXJXTQLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928655 | |
Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134523-01-6, 1428118-38-0 | |
Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,5S)-Atorvastatin Sodium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.